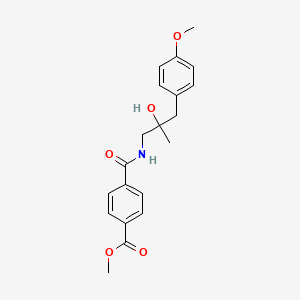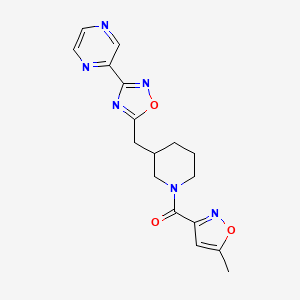![molecular formula C19H20N2O5S B2473917 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide CAS No. 1226488-12-5](/img/structure/B2473917.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 2,4-dioxothiazolidin-3-yl group, which is a type of thiazolidinedione, a class of compounds with potential antidiabetic activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl and 2,4-dioxothiazolidin-3-yl groups, connected by an acrylamide linkage. The exact structure would depend on the stereochemistry at the acrylamide double bond .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The acrylamide group could potentially undergo addition reactions, while the dioxol ring could be susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamide group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Acrylamide in Industrial and Laboratory Applications
Acrylamide, a reactive alpha, beta-unsaturated molecule, is extensively utilized to synthesize polyacrylamide. This compound finds numerous applications in soil conditioning, wastewater treatment, and in industries such as cosmetics, paper, and textiles. It's also crucial in laboratories as a solid support for protein separation via electrophoresis. While acrylamide is beneficial in these contexts, its potential exposure risks have spurred significant research into its effects on cells, tissues, and human health. This compound's formation in foods during processing, particularly under conditions that induce Maillard browning, has heightened interest in its chemistry, biochemistry, and safety. Consequently, a comprehensive understanding of acrylamide's formation, distribution in food, and its role in human health is crucial to developing improved food processes that decrease its dietary content (Friedman, 2003).
Acrylamide in Food Processing
The revelation of acrylamide's presence in heat-treated, carbohydrate-rich foods has led to extensive investigations into its occurrence, chemistry, and toxicology. Understanding the link between acrylamide and the Maillard reaction, particularly with the amino acid asparagine, has been a significant advancement in comprehending the chemical route of its formation during food preparation and processing. This knowledge is fundamental for the food industry's ongoing efforts to mitigate acrylamide levels in various food categories, such as potatoes, biscuits, cereals, and coffee, while maintaining their attractive organoleptic properties (Taeymans et al., 2004).
Mitigation Strategies for Acrylamide Toxicity
Addressing the potential toxicity of acrylamide involves strategies to reduce its content in the diet and suppress its adverse effects in vivo. These strategies encompass selecting plant varieties with low levels of acrylamide precursors, modifying processing conditions to minimize its formation, and incorporating food ingredients that prevent its formation. Additionally, research into removing or trapping formed acrylamide and mitigating its in vivo toxicity is crucial. A holistic approach, combining these methods while ensuring the nutritional quality, safety, and sensory attributes of food, is imperative for reducing the acrylamide burden of the diet (Friedman & Levin, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-17(8-6-12-5-7-15-16(9-12)26-11-25-15)20-13-3-1-2-4-14(13)21-18(23)10-27-19(21)24/h5-9,13-14H,1-4,10-11H2,(H,20,22)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIYVNPRGSDZTP-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C(C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2-oxoazocan-1-yl)acetamide;hydrochloride](/img/structure/B2473836.png)

![2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile](/img/structure/B2473840.png)
![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)
![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)

![ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2473847.png)
![Methyl 2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2473848.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2473849.png)
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2473851.png)



![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2473856.png)